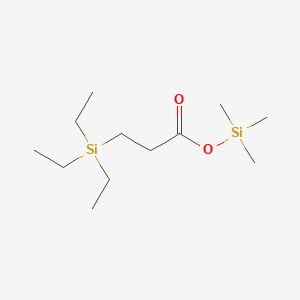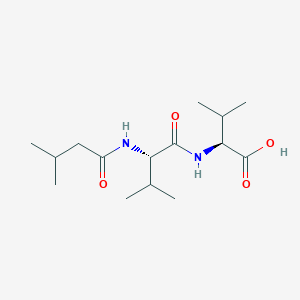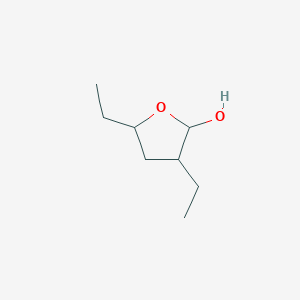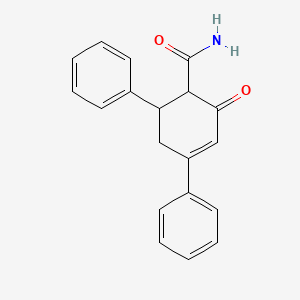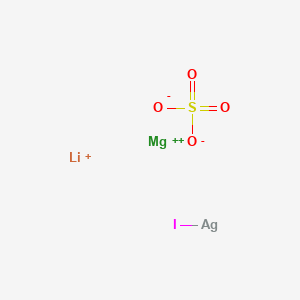![molecular formula C21H11NO3S B14611090 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-33-3](/img/structure/B14611090.png)
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms. The presence of an amino group at the 6th position and a trione group at the 5th, 8th, and 14th positions further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. This reaction is followed by cyclization and oxidation steps to form the final tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trione group, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions include various substituted thioxanthone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a photoinitiator in polymerization reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with molecular targets and pathways within cells. The compound’s ability to absorb light and generate reactive oxygen species (ROS) makes it effective in photodynamic therapy. Upon light activation, it produces ROS that can damage cellular components, leading to cell death. This mechanism is particularly useful in targeting cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione derivatives
Uniqueness
This compound stands out due to its unique combination of an amino group and a trione group, which imparts distinct chemical reactivity and photophysical properties. This makes it a versatile compound for various applications, from organic synthesis to biomedical research.
Properties
CAS No. |
60878-33-3 |
|---|---|
Molecular Formula |
C21H11NO3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-aminonaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H11NO3S/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2 |
InChI Key |
AJALGZLAOMYVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)




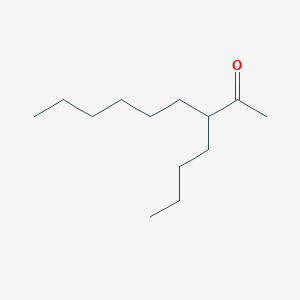
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
